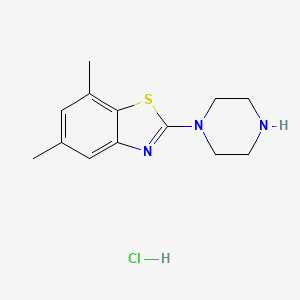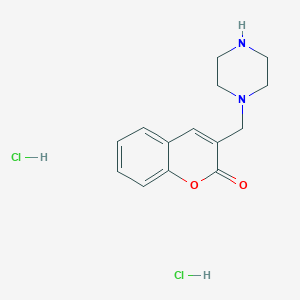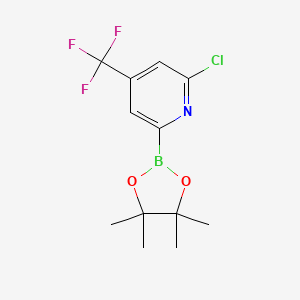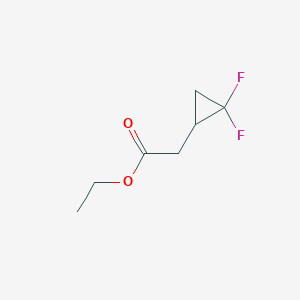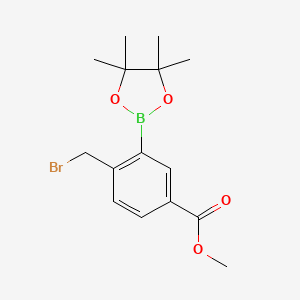
(Cyclobutylmethyl)(propan-2-yl)amine hydrochloride
Overview
Description
“(Cyclobutylmethyl)(propan-2-yl)amine hydrochloride” is a chemical compound with the CAS Number: 1803603-80-6 . It has a molecular weight of 163.69 and its molecular formula is C8H18ClN . It is usually available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is N-(cyclobutylmethyl)propan-2-amine hydrochloride . The InChI code is 1S/C8H17N.ClH/c1-7(2)9-6-8-4-3-5-8;/h7-9H,3-6H2,1-2H3;1H .Scientific Research Applications
Amine Functional Groups in Scientific Research
Biomedical Applications of Amines
Amine-functionalized compounds, including those with structures similar to "(Cyclobutylmethyl)(propan-2-yl)amine hydrochloride," often find applications in biomedical research due to their reactivity and potential for forming bioactive molecules. For example, amine groups are critical for the synthesis of various pharmaceuticals and are involved in drug design for targeting specific biological pathways (Lin, Kong, & Chen, 2016). The amine functionality allows for the creation of molecules that can interact with biological systems in specific ways, leading to potential therapeutic applications.
Material Science and Corrosion Inhibition
In material science, amine-functionalized compounds have been explored for their corrosion inhibition properties. The presence of amine groups can enhance the interaction of inhibitors with metal surfaces, providing protective layers against corrosion. This application is significant in extending the life of metal components in various industrial settings (Umoren & Eduok, 2016).
Environmental Applications
Amines and their derivatives also play a crucial role in environmental science, especially in the treatment and removal of pollutants from water. Chitosan, a naturally occurring polysaccharide with free amine groups, is widely studied for its ability to adsorb and remove metals and other contaminants from aqueous solutions, showcasing the importance of amine functionalities in environmental remediation efforts (Guibal, 2004).
Safety and Hazards
properties
IUPAC Name |
N-(cyclobutylmethyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N.ClH/c1-7(2)9-6-8-4-3-5-8;/h7-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRSQWNDTWSQPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803603-80-6 | |
| Record name | Cyclobutanemethanamine, N-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803603-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrazolo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B1433170.png)
![4-[(4-Methylphenyl)sulfanyl]butane-1-sulfonyl chloride](/img/structure/B1433172.png)
![methyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1433173.png)

![2,5-Dibromothiazolo[5,4-b]pyridine](/img/structure/B1433175.png)
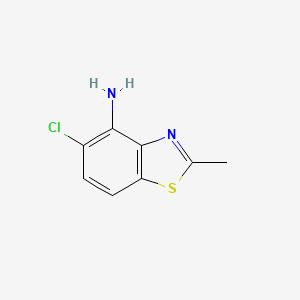
![{[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine dihydrochloride](/img/structure/B1433177.png)
![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1433178.png)

